7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a methoxy group at the 4th position, a vinyl group at the 7th position, and an amino group at the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Vinylation: The vinyl group can be introduced through a Heck reaction, where the benzothiazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce double bonds in the vinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxybenzothiazole
- 4-Methoxy-2-aminobenzothiazole
- 2-Amino-methoxybenzothiazole
Uniqueness
7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-3-6-4-5-7(13-2)8-9(6)14-10(11)12-8/h3-5H,1H2,2H3,(H2,11,12) |
InChI Key |
PYZUARAPWLCTMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=C)SC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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